N-Nitrososarcosine

Vue d'ensemble

Description

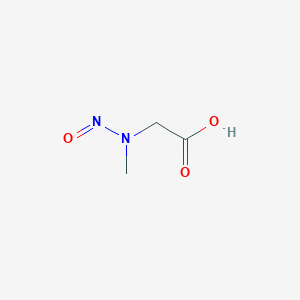

N-Nitrososarcosine (NSAR; CAS 13256-22-9) is a nitrosamine compound formed by the nitrosation of sarcosine (N-methylglycine). Structurally, it consists of a nitroso group (-NO) attached to the methylamino group of glycine, with the chemical formula C₃H₆N₂O₃ . NSAR is a pale-yellow crystalline solid, soluble in water and polar solvents but unstable in aqueous solutions, particularly under ultraviolet light .

NSAR is a potent carcinogen, classified by the International Agency for Research on Cancer (IARC) as Group 2B ("possibly carcinogenic to humans") based on robust evidence from animal studies. It induces tumors in multiple organs, including nasal cavity squamous-cell carcinomas in mice, esophageal carcinomas in rats, and hepatocellular carcinomas in newborn mice . Human exposure occurs via nitrite-preserved foods, tobacco smoke (22–460 ng/cigarette), and environmental degradation products .

Méthodes De Préparation

N-Nitrososarcosine can be synthesized through the nitrosation of sarcosine. This process involves the reaction of sarcosine with nitrite sources under acidic conditions. The reaction typically proceeds as follows:

Synthetic Route: Sarcosine reacts with sodium nitrite in the presence of hydrochloric acid to form this compound.

Reaction Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production: Industrial production methods involve similar nitrosation reactions but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Ground State Reactions of N-Nitrososarcosine

N-Nitrosamines aren't typically used in organic synthesis, but their reactivity has been explored for synthetic applications and to understand their carcinogenic mechanisms .

Denitrosation: N-Nitrosamines can undergo denitrosation under acidic conditions, leading to the formation of the corresponding secondary amine [1, 6]. A proposed mechanism involves the formation of an intermediate that is subsequently denitrosated by a nucleophile [1, 6]. The addition of nucleophiles like bromide, thiocyanate, and thiourea can accelerate protolytic denitrosation [1, 6].

Reactions with Electrophiles: Nitrosamines can react with electrophiles at the oxygen atom, forming O-substituted hydroxydiazenium salts [1, 6].

Reactions with Nucleophiles: N-Nitrosamines are weakly electrophilic at the nitroso-nitrogen and can undergo nucleophilic attack at this site by organolithium and Grignard reagents . The initial product is an unstable oxy-hydrazine, which then undergoes elimination to form either a hydrazone or an azomethine imine .

Metabolic Reactions

NSAR's metabolic activation starts with α-methyl hydroxylation . The decomposition of α-hydroxyNSAR forms carboxymethyldiazonium ion and formaldehyde. Both of these products can react with DNA . It is also possible for NSAR to form the methyldiazonium ion via an intramolecular attack .

Reactions with DNA

NSAR metabolism results in carboxymethylating and methylating intermediates . O6-Carboxymethylguanine has been detected in DNA treated with mesyloxyacetic acid and glycine reacted with nitric oxide . O6-Me-Gua has been detected with O6-CM-Gua in vitro and is proposed to be formed via the methyldiazonium ion .

Reactivity with Common Reagents

N-Nitrosamines, including NSAR, can undergo a limited number of reactions under harsh conditions, such as with strong acids or lithium reagents .

N-Nitrosoenamines

N-nitrosoenamines can be formed through various elimination reactions and undergo reactions with electrophilic and nucleophilic reagents . Michael-type additions and acid-catalyzed addition reactions can occur with N-nitrosoenamines .

The information presented here is intended to provide an overview of the chemical reactions of N-Nitrososarcosine based on the available literature. Further research and data may be available.

Applications De Recherche Scientifique

Toxicological Studies and Carcinogenicity

N-Nitrososarcosine has been studied for its carcinogenic potential. It is part of a broader class of N-nitroso compounds that have demonstrated genotoxic and mutagenic effects in various studies. The presence of N-nitroso compounds in pharmaceuticals has raised significant safety concerns due to their potential to induce cancer through mechanisms such as the formation of DNA adducts and disruption of DNA repair processes .

Key Findings:

- N-nitrosamines, including NNS, have been linked to various cancers, emphasizing the need for careful monitoring in food and pharmaceutical products .

- Epidemiological studies have indicated associations between dietary intake of nitrosamines and increased cancer risk, particularly in gastrointestinal cancers .

Analytical Chemistry

This compound has been utilized in analytical chemistry for the development of detection methods for nitrosamines in food and pharmaceuticals. Techniques such as chemiluminescence analysis have been applied to quantify NNS levels in complex matrices, aiding in risk assessment related to dietary exposure .

Analytical Techniques:

- Chemiluminescence Analysis: A method that allows for the detection of volatile products formed during the denitrosation of this compound, providing insights into its concentration in various samples .

- Spectroscopic Methods: Various spectroscopic techniques are employed to study the structural properties and reactivity of this compound, contributing to a better understanding of its behavior in biological systems.

Biomedical Research

Research into this compound also extends into biomedical applications, particularly concerning its role as a potential biomarker for certain diseases. The compound's involvement in metabolic pathways may provide insights into disease mechanisms, particularly in cancer research.

Potential Applications:

- Biomarker Development: Investigations into sarcosine metabolism suggest that this compound could serve as a biomarker for prostate cancer progression, although further studies are needed to establish its clinical relevance .

- Therapeutic Research: The implications of this compound in psychiatric disorders, such as schizophrenia, are under exploration, with some studies indicating its potential role in modulating symptoms when used alongside traditional treatments .

Industrial Applications

In addition to its health-related implications, this compound is relevant in industrial contexts. Its derivatives can be involved in the synthesis of biodegradable surfactants and other chemical products.

Industrial Uses:

- Surfactant Production: Sarcosine derivatives are utilized in creating surfactants that are environmentally friendly alternatives to traditional surfactants .

- Organic Synthesis: this compound can act as a reagent in organic synthesis processes, contributing to the development of new chemical compounds with diverse applications.

Regulatory Considerations

Given the potential risks associated with this compound, regulatory bodies are increasingly focused on establishing guidelines for its safe use and monitoring levels in consumer products. The ongoing nitrosamine crisis has prompted efforts to reformulate products and enhance detection methods to mitigate risks associated with these compounds .

Mécanisme D'action

The carcinogenic effects of N-Nitrososarcosine are primarily due to its ability to form DNA adducts. Upon metabolic activation, this compound is converted into electrophilic species that can react with DNA, forming covalent addition products. These DNA adducts can lead to mutations and genomic instability, ultimately contributing to carcinogenesis. The cytochrome P450 enzymes play a crucial role in the metabolic activation of this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Nitrosamines

Structural and Chemical Properties

The following table compares NSAR with key nitrosamines:

Key Observations :

- Polarity: NSAR’s carboxylic acid group enhances polarity, distinguishing it from non-polar NDMA/NDEA. This affects bioavailability and metabolic pathways .

- Reactivity : NSAR undergoes denitrosation in acidic conditions at rates comparable to NPRO but slower than N-methyl-N-nitrosoaniline (NMNA) .

- Degradation : NSAR can decarboxylate to form NDMA under high temperatures, linking its metabolic fate to simpler nitrosamines .

Carcinogenic Potency and Mechanisms

Key Findings :

- Potency: NSAR is less potent than NDMA/NDEA but still poses significant carcinogenic risk due to its ability to form DNA adducts after metabolic activation .

Occurrence and Regulatory Status

Insights :

Activité Biologique

N-Nitrososarcosine (NSAR) is a member of the N-nitroso compound family, which has garnered attention for its potential carcinogenic properties. This article explores the biological activity of NSAR, focusing on its mechanisms of action, mutagenicity, and implications for human health based on diverse research findings.

This compound is chemically defined as N-methyl-N-(carboxymethyl)nitrosamine with the molecular formula CHNO. It is formed through the nitrosation of sarcosine, an amino acid derivative. The nitrosation process can occur in various biological systems, particularly in the presence of nitrites and secondary amines, often leading to the generation of reactive species capable of interacting with DNA.

The biological activity of NSAR primarily involves its metabolic activation leading to DNA damage. Upon exposure, NSAR undergoes biotransformation primarily through cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can form adducts with DNA, leading to mutagenic changes.

Key Metabolic Pathways:

- Bioactivation : NSAR is metabolized to generate methylating agents that can react with nucleophilic sites on DNA.

- DNA Interaction : The formation of O-methylguanine and other adducts disrupts normal base pairing during DNA replication, potentially leading to mutations.

Mutagenicity and Carcinogenic Potential

Research indicates that NSAR exhibits mutagenic properties in various experimental models. For instance, studies have demonstrated that NSAR can induce mutations in bacterial systems such as Salmonella typhimurium, a standard assay for assessing mutagenicity.

Case Studies:

- In Vivo Studies : In a study involving rats, varying doses of NSAR were administered to assess tumorigenic potential. Results indicated a dose-dependent increase in tumor incidence, particularly in the liver and gastrointestinal tract .

- Human Relevance : Epidemiological studies have suggested a correlation between dietary intake of nitroso compounds and increased risks for certain cancers, including gastric cancer .

Research Findings

A summary of key findings from recent research studies on NSAR is presented in Table 1:

Toxicological Implications

The toxicological implications of NSAR are significant given its potential for inducing genetic damage. Understanding the metabolic pathways and resultant DNA interactions is crucial for assessing the risks associated with exposure to this compound.

Key Toxicological Insights:

- Genotoxicity : NSAR has been shown to cause DNA strand breaks and mutations, which are precursors to cancer development.

- Carcinogenicity : While direct evidence linking NSAR to human carcinogenesis is still under investigation, its classification as a probable carcinogen based on animal studies raises concerns about dietary exposure and environmental presence.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Nitrososarcosine in complex biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, with sample preparation involving homogenization (e.g., 2 g tobacco sample), solvent extraction, and purification steps. Method validation should include parameters like limit of detection (LOD), limit of quantification (LOQ), precision, and recovery rates .

- Key Considerations : Matrix effects (e.g., interference from nitrites or amines) require matrix-matched calibration standards. For tobacco, solid-phase extraction (SPE) is critical to isolate NSAR from co-eluting compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protection : Use respiratory protection (N95 masks), nitrile gloves, and lab coats to avoid inhalation or dermal contact. Conduct experiments in fume hoods with adequate ventilation .

- Spill Management : Contain spills using absorbent materials, avoid water jets, and dispose of contaminated materials in sealed containers labeled for hazardous waste. Decontaminate surfaces with ethanol or sodium bicarbonate solutions .

- Storage : Store in airtight containers at temperatures below -10°C to prevent degradation. Ensure compatibility with storage materials (e.g., avoid reactive metals) .

Q. What evidence supports the classification of this compound as a carcinogen?

- Experimental Data : Oral administration in rats induced esophageal carcinomas, while intraperitoneal injection in mice caused liver-cell carcinomas. Nasal cavity tumors were also observed in mice .

- Regulatory Classification : The International Agency for Research on Cancer (IARC) classifies NSAR as Group 2B ("possibly carcinogenic to humans") due to sufficient evidence in animals but limited human data .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity classifications of this compound across studies?

- Case Analysis : Earlier safety data sheets (SDS) stating NSAR is "not classified as carcinogenic" conflict with IARC evaluations . This discrepancy may arise from differences in exposure routes (oral vs. intraperitoneal) or dosage thresholds.

- Recommendations : Conduct dose-response studies using standardized protocols (e.g., OECD Guidelines) to clarify thresholds for carcinogenic effects. Cross-reference metabolic activation pathways (e.g., cytochrome P450 interactions) to explain tissue-specific toxicity .

Q. What strategies mitigate this compound formation in processed foods without compromising preservation?

- Precursor Control : Reduce nitrite additives and monitor sarcosine (a precursor) levels in meat products. Substitute nitrites with plant-derived antioxidants (e.g., rosemary extract) to inhibit nitrosation .

- Analytical Monitoring : Implement real-time LC-MS/MS screening during production to detect NSAR formation early. Correlate nitrite residuals with NSAR concentrations to optimize processing conditions .

Q. How do mechanistic studies differentiate this compound's carcinogenic effects across tissues?

- Tissue-Specific Models :

- Esophageal Carcinogenesis : Use rat organotypic cultures to study DNA alkylation (e.g., O⁶-methylguanine adducts) and apoptosis resistance .

- Hepatocarcinogenesis : Employ transgenic mice (e.g., p53-deficient) to assess NSAR's role in oxidative stress and hepatocellular proliferation .

Q. What experimental designs are optimal for studying this compound's synergism with co-carcinogens?

- Co-Exposure Models :

- In Vitro : Treat human epithelial cells with NSAR and nitrosamines (e.g., NDMA) to measure synergistic DNA damage via comet assays .

- In Vivo : Administer NSAR with alcohol (a known esophageal co-carcinogen) in rats and monitor tumor incidence via histopathology .

Q. How does this compound's stability impact sample preparation in environmental studies?

- Degradation Factors : NSAR is photolabile and degrades under UV light. Store samples in amber vials and add stabilizers (e.g., ascorbic acid) during collection .

- Extraction Efficiency : Optimize pH during SPE (e.g., pH 3–4 for cation exchange) to enhance recovery from water or soil matrices. Validate with isotopically labeled NSAR (e.g., ¹⁵N-NSAR) as an internal standard .

Propriétés

IUPAC Name |

2-[methyl(nitroso)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPSKKJHVWPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074309 | |

| Record name | N-Nitrososarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] | |

| Record name | N-Nitrososarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in polar organic solvents; miscible with water | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00261 [mmHg] | |

| Record name | N-Nitrososarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

13256-22-9 | |

| Record name | N-Nitrososarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrososarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrososarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66-67 °C | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.